2-Bromo-6-fluoro-4-nitrophenol

Übersicht

Beschreibung

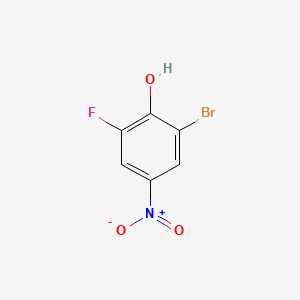

2-Bromo-6-fluoro-4-nitrophenol: is an organic compound with the molecular formula C6H3BrFNO3 . It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and nitro groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-6-fluoro-4-nitrophenol typically involves the nitration of 2-bromo-4-fluorophenol. One common method includes dissolving 2-bromo-4-fluorophenol in chloroform and adding a mixture of sulfuric acid and nitric acid dropwise at room temperature. The mixture is then heated to 40-80°C to complete the reaction. The organic phase is washed with water, and the solvent is evaporated to obtain the target compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Analyse Chemischer Reaktionen

Nitration Reaction

The nitro group in 2-bromo-6-fluoro-4-nitrophenol is introduced via nitration of a bromo-fluorophenol precursor. A typical procedure involves:

- Reactants : 2-bromo-4-fluorophenol, sulfuric acid (H₂SO₄), nitric acid (HNO₃).

- Conditions : Reaction in chloroform at 20–45°C for 3 hours .

- Yield : 89% .

Key Observations :

- The nitration mixture (H₂SO₄:HNO₃ = 1:5.5 molar ratio) facilitates regioselective para-nitration relative to the hydroxyl group.

- Electron-withdrawing bromo and fluoro groups deactivate the ring but direct nitration to the position ortho to bromine and para to fluorine .

| Parameter | Value | Source |

|---|---|---|

| Temperature | 20–45°C | |

| Reaction Time | 3 hours | |

| Nitrating Agent | H₂SO₄/HNO₃ (1:5.5) | |

| Solvent | Chloroform | |

| Yield | 89% |

Bromination and Halogenation

Bromine is introduced via electrophilic substitution or halogen exchange. For example:

- Reactants : 4-fluoro-2-methylphenol, bromine (Br₂), hydrogen peroxide (H₂O₂) .

- Conditions : Reaction at −10°C to 5°C in a chloroform/water mixture .

- Yield : 94% .

Key Observations :

- Bromine acts as an electrophile, substituting hydrogen at the ortho position relative to the hydroxyl group.

- Hydrogen peroxide oxidizes intermediate hydrobromic acid, preventing reverse reactions .

Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

- Reactants : this compound, nucleophiles (e.g., –OH, –NH₂).

- Conditions : Catalyzed by transition metals (e.g., Cu) or strong bases .

Examples :

- Replacement of bromine with methoxy (–OCH₃) using sodium methoxide .

- Amination with ammonia in the presence of Cu(I) catalysts .

Reduction Reactions

The nitro group is reduced to an amine under catalytic hydrogenation or using metal-acid systems:

Key Product : 2-bromo-6-fluoro-4-aminophenol, a versatile intermediate for pharmaceuticals.

Oxidation Reactions

The phenolic –OH group can be oxidized to a quinone structure under strong oxidative conditions:

- Reactants : KMnO₄ or CrO₃ in acidic media.

- Product : 2-bromo-6-fluoro-4-nitro-1,4-benzoquinone.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

One of the primary applications of 2-Bromo-6-fluoro-4-nitrophenol is in agriculture, where it exhibits broad-spectrum antibacterial and fungicidal properties.

Fungicidal Activity

Research indicates that this compound demonstrates superior fungicidal activity compared to related compounds like 4-fluorophenol. It has been shown to effectively inhibit various phytopathogens, making it a valuable candidate for crop protection.

| Pathogen | Inhibition Concentration (mg/L) |

|---|---|

| Wheat total eclipse | 3.18 |

| Apple decay | 4.34 |

| Oranges and tangerines anthrax | 11.01 |

| Chinese cabbage grey mold | 5.75 |

| Cotton | 4.76 |

The efficacy of this compound in controlling these pathogens suggests its potential as a biopesticide, providing an environmentally friendly alternative to synthetic pesticides .

Medicinal Chemistry Applications

In medicinal chemistry, the compound has been explored for its potential antitubercular activities. The structural framework of this compound allows for modifications that enhance its biological activity against Mycobacterium tuberculosis.

Antitubercular Activity

A study synthesized derivatives based on the 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide structure, which includes the target compound as a precursor. The most potent derivative exhibited a Minimum Inhibitory Concentration (MIC) of 4 μg/mL against rifampicin-resistant strains of tuberculosis .

| Compound | MIC (μg/mL) | Activity Against Resistant Strains |

|---|---|---|

| Compound 3m | 4 | Rifampicin-resistant TB |

| Compound 3i | 32 | Isoniazid-resistant TB |

This highlights the potential of this compound in developing new antitubercular agents through structural modifications .

Synthesis and Industrial Applications

The synthesis of this compound is characterized by its simplicity and high yield, making it suitable for industrial applications. The typical synthesis involves the nitration of bromo-4-fluorophenol using a mixture of sulfuric acid and nitric acid .

Synthesis Process Overview

- Dissolve bromo-4-fluorophenol in chloroform.

- Gradually add a nitration mixture (sulfuric acid/nitric acid).

- Heat the mixture to facilitate the reaction.

- Wash the organic phase with water and evaporate the solvent to obtain the product.

This method is noted for its efficiency and environmental friendliness, aligning with contemporary green chemistry principles.

Wirkmechanismus

The mechanism of action of 2-Bromo-6-fluoro-4-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to antimicrobial effects. The bromine and fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

- 2-Bromo-4-fluoro-6-nitrophenol

- 2-Bromo-4-methyl-6-nitrophenol

- 2-Bromo-4-methoxy-6-nitrophenol

- 2-Bromo-6-nitrophenol

- 2-Bromo-4-chloro-6-nitrophenol

- 2-Bromo-3-fluoro-6-nitrophenol

Uniqueness: 2-Bromo-6-fluoro-4-nitrophenol is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which imparts distinct chemical properties. The combination of these substituents enhances the compound’s reactivity and stability, making it valuable for various applications in research and industry .

Biologische Aktivität

2-Bromo-6-fluoro-4-nitrophenol (BFNP) is a halogenated phenolic compound with significant biological activity. Its structure includes a bromine atom, a fluorine atom, and a nitro group attached to a phenolic ring, which contribute to its chemical properties and potential applications in various fields such as pharmaceuticals and agrochemicals. This article explores the biological activity of BFNP, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Chemical Formula : C6H3BrFNO3

- Molecular Weight : 236.00 g/mol

- Melting Point : Not specified in available literature

- Solubility : Soluble in organic solvents; limited solubility in water

Mechanisms of Biological Activity

BFNP exhibits various biological activities due to its unique chemical structure. Its biological effects can be attributed to the following mechanisms:

- Antimicrobial Activity : BFNP has shown promising results against several bacterial strains. The presence of the nitro group is known to enhance the compound's ability to disrupt bacterial cell membranes, leading to cell lysis.

- Antioxidant Properties : Research indicates that BFNP can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly useful in preventing cellular damage associated with various diseases.

- Enzyme Inhibition : BFNP has been studied for its potential to inhibit certain enzymes, including those involved in metabolic pathways of xenobiotics. This inhibition can affect drug metabolism and efficacy.

Biological Activity Data Table

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of BFNP against various pathogens, including Staphylococcus aureus and Escherichia coli. The results demonstrated that BFNP exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics. This suggests that BFNP could serve as a potential alternative or adjunct therapy in treating bacterial infections.

Case Study 2: Antioxidant Activity

In vitro assays measuring the antioxidant capacity of BFNP revealed that it effectively scavenges DPPH radicals, indicating strong antioxidant properties. The study concluded that these properties might contribute to protective effects against oxidative stress-related diseases.

Case Study 3: Enzyme Interaction

Research involving metabolic enzyme assays showed that BFNP acts as an inhibitor of specific CYP450 isoforms, which play crucial roles in drug metabolism. This finding highlights the importance of understanding BFNP's interactions with metabolic pathways, especially in pharmacokinetics and toxicology.

Eigenschaften

IUPAC Name |

2-bromo-6-fluoro-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBBEHQOMCJIGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602599 | |

| Record name | 2-Bromo-6-fluoro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329-49-7 | |

| Record name | 2-Bromo-6-fluoro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 329-49-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.